N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide is a synthetic small molecule featuring a tetrahydroquinoline core modified with an ethanesulfonyl group at position 1 and a branched 3,3-dimethylbutanamide substituent at position 4. The ethanesulfonyl moiety enhances metabolic stability and modulates solubility, while the bulky dimethylbutanamide group may influence target binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-5-23(21,22)19-10-6-7-13-11-14(8-9-15(13)19)18-16(20)12-17(2,3)4/h8-9,11H,5-7,10,12H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKYTHCOJKOMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Addition: Various electrophilic and nucleophilic addition reactions can be performed using appropriate reagents and conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide can be utilized to study biological processes and pathways. It may serve as a probe or inhibitor in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable asset in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. The ethanesulfonyl group and the 3,3-dimethylbutanamide moiety play crucial roles in these interactions, leading to biological or chemical outcomes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with tetrahydroquinoline derivatives reported in the literature, differing primarily in substituent chemistry. Key comparisons include:
The ethanesulfonyl group in the target compound contrasts with benzenesulfonyl () or thiophene-carboximidamide () groups, suggesting divergent solubility and target selectivity. For instance, benzenesulfonamides (e.g., IIIa) exhibit higher polarity, whereas the ethanesulfonyl group balances lipophilicity and metabolic resistance .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and comparative analysis with related compounds.
Structural Characteristics
The compound consists of a tetrahydroquinoline moiety linked to an ethanesulfonyl group and a 3,3-dimethylbutanamide functional group. This unique structure provides a basis for its interaction with various biological targets.
Molecular Structure
| Component | Structure Description |
|---|---|
| Tetrahydroquinoline | A bicyclic structure that contributes to biological activity. |
| Ethanesulfonyl Group | Enhances solubility and biological interactions. |
| 3,3-Dimethylbutanamide | Provides stability and potential for various interactions. |
Antitumor Activity
Research has indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, compounds derived from tetrahydroquinoline have demonstrated efficacy against various cancer cell lines. In a study involving 2D and 3D cell culture assays, several compounds showed promising results in inhibiting tumor growth with lower toxicity profiles compared to standard chemotherapeutics like doxorubicin .
- Case Study : A comparative analysis of IC50 values in different assay formats revealed that compounds structurally related to this compound exhibited lower IC50 values in 2D assays (e.g., HCC827 IC50 6.26 ± 0.33 μM) compared to 3D assays (HCC827 IC50 20.46 ± 8.63 μM) . This suggests that the compound may be more effective in conventional culture systems.
Antibacterial Activity
The antibacterial properties of related sulfonamide compounds have been well-documented. Studies have shown that these compounds can exhibit significant antibacterial effects against common pathogens such as E. coli and S. aureus. The presence of the sulfonamide group is critical for enhancing these interactions .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes:
- Formation of Tetrahydroquinoline : Starting from aniline and an α,β-unsaturated carbonyl compound under reductive conditions.
- Sulfonylation : Introduction of the ethanesulfonyl group using ethanesulfonyl chloride in the presence of a base.
- Coupling Reaction : The final compound is formed by coupling with 3,3-dimethylbutanoyl chloride under basic conditions.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals important insights into its biological activity:
| Compound Name | Antitumor Activity | Antibacterial Activity |
|---|---|---|
| N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide | High | Moderate |
| N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide | Moderate | High |
| This compound | Promising | Significant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
